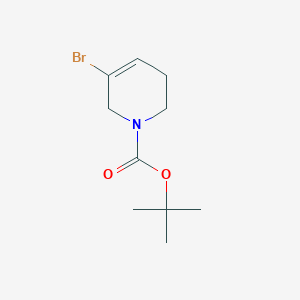![molecular formula C21H15N3OS2 B2503420 2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-80-4](/img/structure/B2503420.png)
2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and careful selection of substituents to achieve desired biological activity. In the context of naphthalene-containing compounds, the synthesis process is tailored to enhance specific interactions with biological targets. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involved the incorporation of a basic amine and an ethylenoxy spacer to achieve selectivity for σ(1)R over σ(2)R, with compound 28 emerging as a clinical candidate due to its high activity and favorable properties . Similarly, a series of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives were prepared and showed potent cytotoxicity against various cell lines, with the pharmacokinetic properties being investigated for ADME and toxicity prediction .
Molecular Structure Analysis
The molecular structure of compounds significantly influences their chemical reactivity and biological activity. X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR techniques are commonly used to characterize the structure of synthesized compounds. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized using these techniques, and theoretical calculations were performed to understand its chemical activities and properties . The crystal structure of naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate revealed non-planar thiadiazole and naphthalene rings, which could influence its antifungal and antivirus activities .
Chemical Reactions Analysis
The reactivity of naphthalene derivatives in chemical reactions is influenced by the electronic nature of the substituents and the overall molecular architecture. Theoretical studies, such as those involving density functional theory (DFT), can predict electrophilic and nucleophilic sites within the molecule, which are crucial for understanding how these compounds might interact with biological targets or undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as solubility, stability, and reactivity, are essential for their practical application in medicinal chemistry. The ADME (absorption, distribution, metabolism, and excretion) properties of these compounds are particularly important for their potential as pharmaceutical agents. For example, the cytotoxicity study of imidazo[2,1-b][1,3,4]thiadiazole derivatives included an investigation of their pharmacokinetic properties using FAF-Drugs, highlighting the importance of these properties in the development of new drugs . Additionally, the antibacterial and antifungal activities of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were assessed, demonstrating the biological relevance of these compounds .
Scientific Research Applications
Synthetic Methods and Biological Activities
Synthesis of Heterocyclic Compounds : A study discusses the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, highlighting a one-pot reaction under solvent-free conditions. These compounds were evaluated for their antibacterial and antifungal activities, suggesting a methodological approach that might be applicable to the synthesis and biological evaluation of similar compounds (Y. Patel & K. H. Patel, 2017).
Anticancer and Antimicrobial Evaluation : Research on naphthalene derivatives has shown promising results in anticancer and antimicrobial activities. For example, a study synthesized selenylated imidazo[1,2-a]pyridines with activity against breast cancer cells, demonstrating the potential for naphthalene derivatives in chemotherapy (G. Almeida et al., 2018).
Antibacterial and Antifungal Properties : Compounds with a naphthalene moiety have been explored for their antibacterial and antifungal properties. A study synthesized derivatives of naphthalene with demonstrated growth inhibition against various bacterial and fungal strains, underscoring the therapeutic potential of naphthalene-based compounds in treating infections (K. H. Patel & Y. Patel, 2015).
properties
IUPAC Name |
2-methyl-5-(naphthalen-1-ylmethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-13-22-19-20(27-13)18(17-10-5-11-26-17)23-24(21(19)25)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCXYHZPGQBTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

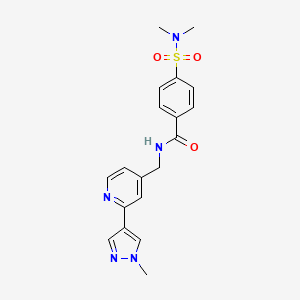
![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
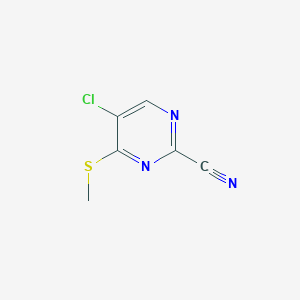
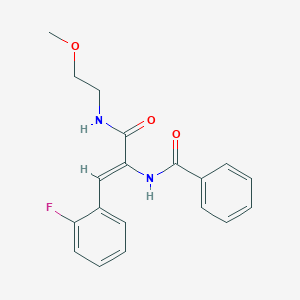
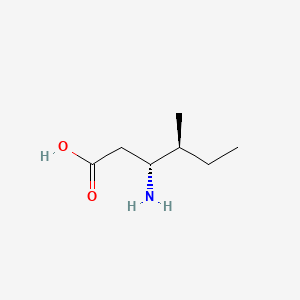
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
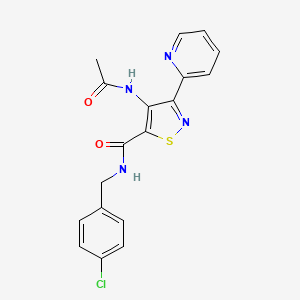
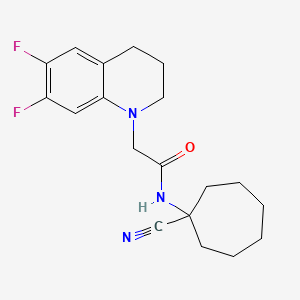
![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
